7-((1-Methyl-1H-pyrazol-4-yl)methyl)-2,7-diazaspiro[4.5]decane
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Overview
Description
7-((1-Methyl-1H-pyrazol-4-yl)methyl)-2,7-diazaspiro[45]decane is a chemical compound that belongs to the class of spirocyclic compounds These compounds are characterized by their unique fused ring structures, which often impart significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-((1-Methyl-1H-pyrazol-4-yl)methyl)-2,7-diazaspiro[4.5]decane typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the reaction of a suitable spirocyclic precursor with 1-methyl-1H-pyrazol-4-ylmethyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-((1-Methyl-1H-pyrazol-4-yl)methyl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-((1-Methyl-1H-pyrazol-4-yl)methyl)-2,7-diazaspiro[4.5]decane is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives are being explored for their potential use in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 7-((1-Methyl-1H-pyrazol-4-yl)methyl)-2,7-diazaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
7-(1-Methyl-1H-pyrazol-4-yl)-1,6-naphthyridine: This compound is structurally similar and has been studied for its RET kinase inhibition properties.
(1-Methyl-1H-pyrazol-4-yl)boronic acid: Another related compound, used in various chemical syntheses.
Uniqueness: 7-((1-Methyl-1H-pyrazol-4-yl)methyl)-2,7-diazaspiro[45]decane stands out due to its spirocyclic structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
7-[(1-methylpyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-16-8-12(7-15-16)9-17-6-2-3-13(11-17)4-5-14-10-13/h7-8,14H,2-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYLAEFZVFSHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCCC3(C2)CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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